1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide

Vue d'ensemble

Description

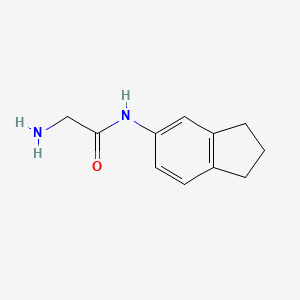

1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is used primarily for proteomics research and is not intended for diagnostic or therapeutic purposes. The compound exists as a yellow viscous oil .

Molecular Structure Analysis

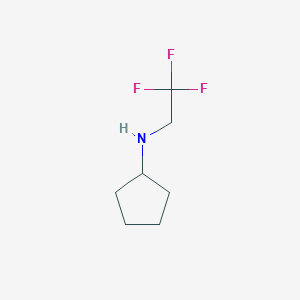

The molecular structure of this compound consists of a cyclohexane ring with an amino group (NH2) and a carboxamide group (C=O) attached to it. The compound’s 1H NMR and 13C NMR spectra provide insights into its chemical environment, including the positions of various functional groups .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Cyclohexane Derivatives in Chemical Synthesis

Cyclohexane derivatives play crucial roles in synthetic chemistry, serving as intermediates for the production of various industrially and pharmaceutically important compounds. For example, the selective catalytic oxidation of cyclohexene can lead to a variety of products with different oxidation states and functional groups, which are widely used in the chemical industry (Cao et al., 2018). This illustrates the versatility of cyclohexane derivatives in facilitating controlled oxidation reactions, which could be extrapolated to the reactivity and utility of "1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide" in synthetic applications.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the structural features of cyclohexane derivatives, such as ring strain and steric effects, influence their reactivity and the properties of the resulting materials. For instance, the analysis of binary liquid mixtures containing cycloalkanes highlights how intramolecular effects and ring strain can affect interactions and potentially the design of novel materials with desired physicochemical properties (González et al., 1996). These insights into the molecular interactions and the impact of structural modifications on material properties could be relevant to the applications of "this compound" in developing new materials or polymers.

Biochemistry and Pharmacology

The structural modification of cyclic compounds has implications for biochemistry and pharmacology, particularly in the synthesis of bioactive molecules. The review of indole synthesis methods (Taber & Tirunahari, 2011) underscores the diversity of strategies to create compounds with potential therapeutic uses. While "this compound" is not directly related to indoles, the principles of structural complexity and functionalization in synthesizing bioactive molecules could inform its potential applications in drug discovery and development.

Environmental and Safety Considerations

The degradation of nitrogen-containing compounds, including amines and amides, using advanced oxidation processes highlights the environmental relevance of managing such compounds (Bhat & Gogate, 2021). Understanding the environmental fate and treatment options for "this compound" and similar structures is crucial for mitigating potential environmental impacts and ensuring the safety of chemical processes.

Propriétés

IUPAC Name |

1-amino-N-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12-9(13)10(11)6-4-3-5-7-10/h8H,3-7,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDFIVBRLWMPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)

![1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene](/img/structure/B3199562.png)

![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)

![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)